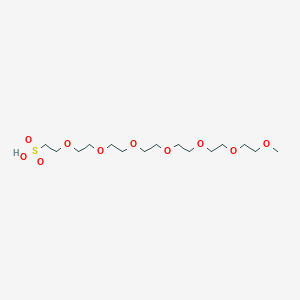
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid: is a chemical compound that belongs to the class of poly(ethylene glycol) derivatives. It is characterized by the presence of multiple ether linkages and a sulfonic acid group at the terminal position. This compound is known for its hydrophilic properties and is often used in various scientific and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable poly(ethylene glycol) precursor.
Ether Linkage Formation: The precursor undergoes a series of etherification reactions to introduce the multiple ether linkages.
Sulfonation: The final step involves the introduction of the sulfonic acid group at the terminal position. This is usually achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Controlled Reaction Conditions: Parameters such as temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfides or thiols.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, thiols, and substituted ether compounds.
Scientific Research Applications
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and as a component in drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for therapeutic proteins.
Industry: The compound is utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid involves its interaction with various molecular targets:
Molecular Targets: The sulfonic acid group interacts with proteins, enzymes, and other biomolecules, leading to changes in their structure and function.
Pathways Involved: The compound can modulate signaling pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol: This compound contains a thiol group instead of a sulfonic acid group and is used in bioconjugation and surface functionalization.
2,5,8,11,14,17,20-Heptaoxadocosane, 22-chloro-: This compound has a chloro group at the terminal position and is used in various chemical reactions.
Uniqueness
2,5,8,11,14,17,20-Heptaoxadocosane-22-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties such as high solubility in water and strong acidic behavior. These properties make it particularly useful in applications requiring hydrophilicity and reactivity with nucleophiles.
Properties
CAS No. |
917608-81-2 |
|---|---|
Molecular Formula |
C15H32O10S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid |
InChI |
InChI=1S/C15H32O10S/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26(16,17)18/h2-15H2,1H3,(H,16,17,18) |
InChI Key |
SHATYJVYHOAFDC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


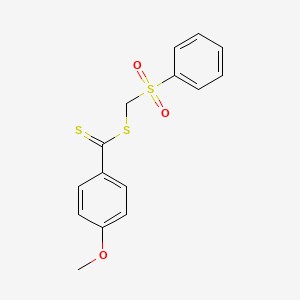
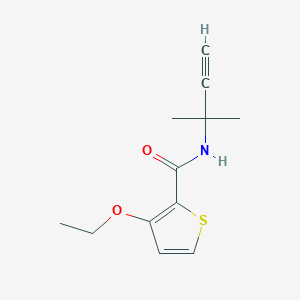
![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)
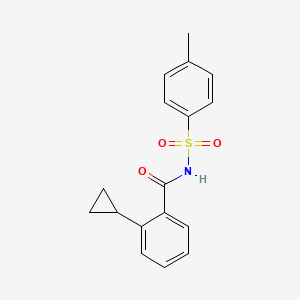
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)
![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)
![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)
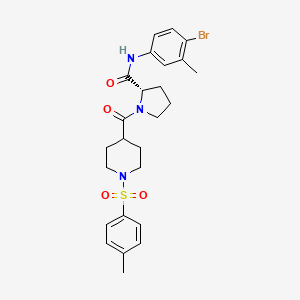
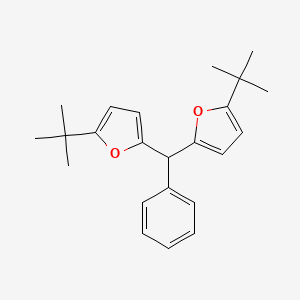
![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
